molecular formula C8H4BrF3N2 B1294255 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole CAS No. 914637-51-7

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B1294255
CAS No.: 914637-51-7
M. Wt: 265.03 g/mol
InChI Key: SLVHWGQGUCBGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-(trifluoromethyl)aniline with bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced to form different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound serves as a probe for studying biological pathways and molecular interactions.

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-Bromo-4-chloroquinoline
  • 4-Chloro-2-(trifluoromethyl)quinoline

Comparison: Compared to these similar compounds, 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct electronic and steric properties. The presence of both bromine and trifluoromethyl groups further enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-1-5(8(10,11)12)7-6(2-4)13-3-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHWGQGUCBGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-51-7
Record name 6-Bromo-4-(trifluoromethyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.